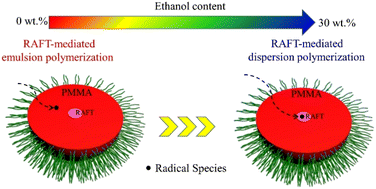From RAFT emulsion polymerization to RAFT dispersion polymerization: a facile approach to tuning dispersities and behaviors of self-assembled block copolymers†
Polymer Chemistry Pub Date: 2023-11-30 DOI: 10.1039/D3PY01006F
Abstract
Heterogeneous reversible addition–fragmentation chain transfer (RAFT) polymerization coupled with polymerization-induced self-assembly (PISA) can be performed through either RAFT emulsion polymerization or RAFT dispersion polymerization, providing opportunities for the synthesis of block copolymers with low dispersities and polymer nanoparticles with various morphologies. In this study, we have demonstrated the successful transition from photoinitiated RAFT emulsion polymerization to photoinitiated RAFT dispersion polymerization by solely changing the solvent composition from water to water/ethanol. Kinetic studies indicated that slower polymerization was observed with higher ethanol content. Size exclusion chromatography (SEC) analysis demonstrated that narrower molecular weight distributions were achieved on increasing the ethanol content due to faster radical diffusion within the micellar core. The dispersity of block copolymers can be changed by varying the ethanol content used in photoinitiated heterogeneous RAFT polymerization. Moreover, the reaction temperature has also been explored as a parameter to control the diffusion of radicals within the micellar core and therefore dispersities of block copolymers. Finally, the morphological evolution of block copolymer nanoparticles during the transition from RAFT emulsion polymerization to RAFT dispersion polymerization was also investigated. The present study is anticipated to significantly expand the scope of heterogeneous RAFT polymerization by allowing access to a wide range of block copolymers with different dispersities and polymer nanoparticles with diverse morphologies.


Recommended Literature
- [1] One-dimensional organization of free radicals viahalogen bonding†
- [2] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [3] On splitting of the NICS(1) magnetic aromaticity index†
- [4] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [5] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [6] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [7] Inside front cover
- [8] Dendrimer modified magnetic iron oxide nanoparticle/DNA/PEI ternary magnetoplexes: a novel strategy for magnetofection
- [9] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [10] Prediction of the structure of a silk-like protein in oligomeric states using explicit and implicit solvent models

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 137361-05-8









